molecular formula C10H16N2O2S B1303000 Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate CAS No. 886361-28-0

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1303000
CAS No.: 886361-28-0
M. Wt: 228.31 g/mol
InChI Key: ALMUERUVFBVGLC-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with ethylpropylamine and methylating agents. One common method includes the cyclization of a thioamide with an α-halo ester under basic conditions, followed by amination and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: The compound can inhibit key enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(1-methylpropyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-amino-5-(1-ethylbutyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-amino-5-(1-ethylpentyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-amino-5-pentan-3-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-6(5-2)8-7(9(13)14-3)12-10(11)15-8/h6H,4-5H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMUERUVFBVGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376909
Record name Methyl 2-amino-5-(pentan-3-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-28-0
Record name Methyl 2-amino-5-(pentan-3-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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